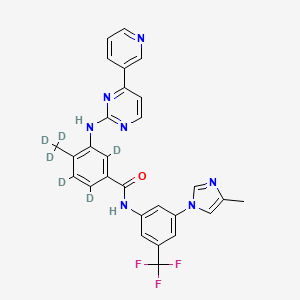![molecular formula C57H104O9 B585781 Tri[(16-Hydroxy)oleoyl]glycerol CAS No. 1346606-52-7](/img/new.no-structure.jpg)
Tri[(16-Hydroxy)oleoyl]glycerol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Tri[(16-hydroxy)oleoyl]glycerol is a naturally occurring lipid molecule found in marine organisms such as fish, krill, and squid. It is an isomeric analogue of ricinolein, the main constituent of castor oil, and is the triglyceride of ricinoleic acid . This compound has gained significant attention due to its potential therapeutic and industrial applications.
Wissenschaftliche Forschungsanwendungen
Tri[(16-hydroxy)oleoyl]glycerol has a wide range of scientific research applications:
Chemistry: Used as a reference material in analytical chemistry for the study of lipid structures and properties.
Biology: Investigated for its role in cellular processes and as a component of cell membranes.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and antimicrobial properties.
Industry: Utilized in the formulation of cosmetics and pharmaceuticals due to its emollient properties.
Wirkmechanismus
Target of Action
Tri[(16-hydroxy)oleoyl]glycerol, also known as a triacylglycerol, primarily targets the lipid metabolism in the body . The position of fatty acids in the triacylglycerol (TAG) molecule determines the physical properties of the fat, which affects its absorption, metabolism, and distribution into tissues .
Mode of Action
It is known that the structure of triacylglycerols can be manipulated by the process of interesterification, which can change the physical characteristics of a fat without the generation of trans-fatty acids .
Biochemical Pathways
This compound is involved in the metabolism of triacylglycerols . When a chylomicron encounters the enzyme lipoprotein lipase, triacylglycerols are broken down by hydrolysis into fatty acids and glycerol . These breakdown products then pass through capillary walls to be used for energy by cells or stored in adipose tissue as fat .
Pharmacokinetics
It is known that the physical properties of a fat, determined by the position of fatty acids in the tag molecule, affect its absorption and metabolism .
Result of Action
The action of this compound results in the breakdown of triacylglycerols into fatty acids and glycerol . These breakdown products can be used for energy by cells or stored in adipose tissue as fat .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Tri[(16-hydroxy)oleoyl]glycerol typically involves the esterification of glycerol with 16-hydroxyoleic acid. This reaction can be catalyzed by acid or base catalysts under controlled temperature and pressure conditions. The reaction is usually carried out in an inert atmosphere to prevent oxidation of the unsaturated bonds in the fatty acid chains.
Industrial Production Methods
Industrial production of this compound involves the extraction of the compound from natural sources such as marine organisms. The extraction process includes steps like solvent extraction, purification, and concentration. Advanced techniques like supercritical fluid extraction may also be employed to enhance yield and purity.
Analyse Chemischer Reaktionen
Types of Reactions
Tri[(16-hydroxy)oleoyl]glycerol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form ketones or aldehydes.
Reduction: The double bonds in the fatty acid chains can be reduced to form saturated compounds.
Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Hydrogen gas (H₂) in the presence of a palladium (Pd) catalyst is commonly used.
Substitution: Reagents like thionyl chloride (SOCl₂) can be used for converting the hydroxyl group to a chloride, which can then undergo further substitution.
Major Products
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of saturated triglycerides.
Substitution: Formation of various substituted triglycerides depending on the reagents used.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Ricinolein: The main constituent of castor oil, similar in structure but with different fatty acid chains.
Triolein: A triglyceride composed of oleic acid, lacking the hydroxyl group present in Tri[(16-hydroxy)oleoyl]glycerol.
Trilinolein: A triglyceride composed of linoleic acid, differing in the degree of unsaturation.
Uniqueness
This compound is unique due to the presence of the hydroxyl group on the fatty acid chain, which imparts distinct chemical and biological properties. This hydroxyl group allows for additional chemical modifications and interactions, making it a versatile compound for various applications.
Eigenschaften
CAS-Nummer |
1346606-52-7 |
|---|---|
Molekularformel |
C57H104O9 |
Molekulargewicht |
933.45 |
IUPAC-Name |
2,3-bis[[(Z)-16-hydroxyoctadec-9-enoyl]oxy]propyl (Z)-16-hydroxyoctadec-9-enoate |
InChI |
InChI=1S/C57H104O9/c1-4-51(58)43-37-31-25-19-13-7-10-16-22-28-34-40-46-55(61)64-49-54(66-57(63)48-42-36-30-24-18-12-9-15-21-27-33-39-45-53(60)6-3)50-65-56(62)47-41-35-29-23-17-11-8-14-20-26-32-38-44-52(59)5-2/h7-9,13-15,51-54,58-60H,4-6,10-12,16-50H2,1-3H3/b13-7-,14-8-,15-9- |
InChI-Schlüssel |
AHVSXRZCBLACAT-ZLUULJOASA-N |
SMILES |
CCC(CCCCCC=CCCCCCCCC(=O)OCC(COC(=O)CCCCCCCC=CCCCCCC(CC)O)OC(=O)CCCCCCCC=CCCCCCC(CC)O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.













